molecular formula C10H9NO3 B1626853 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate CAS No. 77692-61-6

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate

Cat. No.: B1626853
CAS No.: 77692-61-6
M. Wt: 191.18 g/mol
InChI Key: OPDJXDRQUSGPAH-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is known for its unique structure, which includes an azetidine ring, a phenyl group, and a hydrogen carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate typically involves the reaction of 4-oxo-1-phenylazetidine-2-carboxylic acid with a suitable carbonate source. One common method is the reaction of the carboxylic acid with a carbonate ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-1-phenylazetidine-2-carboxylic acid derivatives, while reduction can produce 4-hydroxy-1-phenylazetidine-2-carboxylic acid .

Scientific Research Applications

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and phenyl group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The hydrogen carbonate moiety may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azetidine ring, a phenyl group, and a hydrogen carbonate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPJGMGMBDWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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